![molecular formula C27H28ClFN8O3 B611975 [(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride CAS No. 873837-23-1](/img/structure/B611975.png)
[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride
Overview
Description
[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a morpholine ring, a fluorophenyl group, and an indazole moiety. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
Preparation Methods
The synthesis of [(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride involves multiple steps, each requiring specific reaction conditions and reagentsThe final step involves the formation of the carbamate linkage and the addition of the hydrochloride salt to enhance the compound’s stability and solubility .
Chemical Reactions Analysis
[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development. Industrial applications may include its use as a catalyst or as a component in the production of advanced materials .
Mechanism of Action
The mechanism of action of [(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as the modulation of signal transduction pathways or the inhibition of specific enzymes .
Comparison with Similar Compounds
[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride can be compared to other compounds with similar structures, such as other morpholine derivatives or indazole-based molecules. These comparisons highlight the unique features of the compound, such as its specific functional groups and their arrangement, which may confer distinct chemical and biological properties. Similar compounds include various morpholine derivatives and indazole-based molecules .
Biological Activity
[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride, commonly referred to as BMS-599626, is a complex organic compound notable for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.
Structural Characteristics
The compound features a morpholine ring, an indazole moiety, and a pyrrolo-triazine core. These structural elements contribute to its biological properties:
Structural Feature | Description |
---|---|
Morpholine Ring | Provides basic nitrogen properties and enhances solubility. |
Indazole Moiety | Associated with anticancer activity due to its ability to interact with DNA and proteins. |
Pyrrolo-Triazine Core | Multi-cyclic structure that may exhibit antiviral and anticancer properties. |
BMS-599626 has been studied for its effects on various cancer cell lines, particularly non-small cell lung carcinoma (NSCLC). The compound demonstrates significant inhibitory activity against key signaling pathways involved in tumor growth and survival.
- VEGFR-2 Inhibition : The compound inhibits vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis in tumors .
- Apoptotic Induction : It has been shown to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased cell death rates .
- Cell Cycle Arrest : BMS-599626 causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .
Biological Activity Studies
Several studies have evaluated the biological activity of BMS-599626 in vitro and in vivo:
In Vitro Studies
In vitro assays have demonstrated the compound's cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 1.48 | Apoptosis induction and cell cycle arrest |
NCI-H23 | 0.49 | VEGFR-2 inhibition and apoptosis |
The most potent derivatives exhibited IC50 values comparable to established chemotherapeutics like staurosporine.
Case Studies
In a study involving NSCLC models, BMS-599626 was administered to evaluate its therapeutic efficacy:
- Study Design : Mice bearing A549 tumors were treated with varying doses of BMS-599626.
- Results : Significant tumor reduction was observed compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of BMS-599626 indicates favorable absorption and distribution characteristics due to the presence of lipophilic groups (e.g., fluorophenyl). This enhances its bioavailability and potential effectiveness as an oral therapeutic agent.
Properties
IUPAC Name |
[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN8O3.ClH/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18;/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33);1H/t22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUSSRGSHIJMMN-FTBISJDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClFN8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677373 | |
Record name | [(3S)-Morpholin-3-yl]methyl [4-({1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl}amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873837-23-1 | |
Record name | [(3S)-Morpholin-3-yl]methyl [4-({1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl}amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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